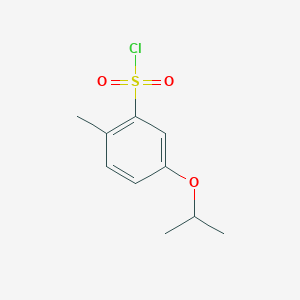
5-Isopropoxy-2-methylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropoxy-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: One common method for synthesizing sulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out in an oil bath at temperatures between 170°C and 180°C for about 15 hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for 5-Isopropoxy-2-methylbenzenesulfonyl chloride are similar to the laboratory methods but are scaled up to handle larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 5-Isopropoxy-2-methylbenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the sulfonyl group is generally resistant to oxidation and reduction, the aromatic ring and other substituents can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Applications De Recherche Scientifique
5-Isopropoxy-2-methylbenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It can be used to modify biological molecules, such as proteins, to study their function and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Isopropoxy-2-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the introduction of the sulfonyl group into the target molecule. The specific molecular targets and pathways depend on the context of its use, such as the type of nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl chloride without the isopropoxy and methyl substituents.
Toluene-4-sulfonyl chloride: Similar structure but with a methyl group at the para position.
Methanesulfonyl chloride: A smaller sulfonyl chloride with a single carbon chain.
Uniqueness
5-Isopropoxy-2-methylbenzenesulfonyl chloride is unique due to the presence of both isopropoxy and methyl groups on the aromatic ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C10H13ClO3S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)10(6-9)15(11,12)13/h4-7H,1-3H3 |
Clé InChI |
WSLIUIKAFJLNCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(C)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



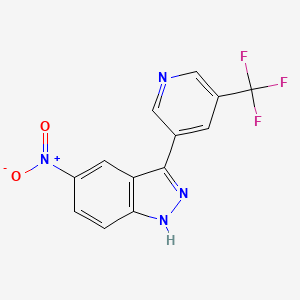


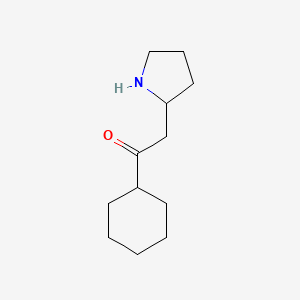
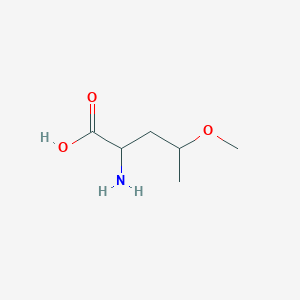


![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)

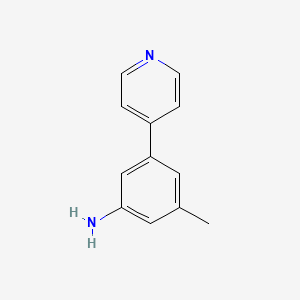

![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)
